molecular formula C8H4BrNO3 B1441037 4-Bromobenzo[d]oxazole-2-carboxylic acid CAS No. 944907-35-1

4-Bromobenzo[d]oxazole-2-carboxylic acid

Cat. No.: B1441037
CAS No.: 944907-35-1
M. Wt: 242.03 g/mol
InChI Key: XHOMXNKFAYGPRZ-UHFFFAOYSA-N
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Description

4-Bromobenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound featuring a benzoxazole core with a bromine atom at the 4-position and a carboxylic acid group at the 2-position

Scientific Research Applications

4-Bromobenzo[d]oxazole-2-carboxylic acid has diverse applications in scientific research:

Future Directions

Oxazoles, including 4-Bromobenzo[d]oxazole-2-carboxylic acid, represent an immensely versatile family of heterocyclic compounds for future exploitation by both synthetic and medicinal chemists . Their diverse biological activities make them promising candidates for drug discovery and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzo[d]oxazole-2-carboxylic acid typically involves the cyclization of 2-aminophenol derivatives with appropriate brominated carboxylic acid precursors. One common method includes the reaction of 2-aminophenol with brominated acyl chlorides under basic conditions, followed by cyclization to form the benzoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzo[d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Bromobenzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the benzoxazole ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group may also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    Benzo[d]oxazole-2-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

    4-Chlorobenzo[d]oxazole-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

    4-Fluorobenzo[d]oxazole-2-carboxylic acid:

Uniqueness: 4-Bromobenzo[d]oxazole-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric effects. These effects influence its chemical reactivity, making it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4-bromo-1,3-benzoxazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO3/c9-4-2-1-3-5-6(4)10-7(13-5)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOMXNKFAYGPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696098
Record name 4-Bromo-1,3-benzoxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944907-35-1
Record name 4-Bromo-1,3-benzoxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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